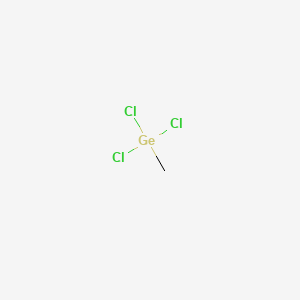

Methylgermanium trichloride

説明

It is a clear, pale yellow liquid that is sensitive to moisture and reacts violently with water . This compound is primarily used as a precursor in various chemical syntheses and has applications in both research and industry.

準備方法

Methylgermanium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride (GeCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solution. The reaction proceeds as follows:

GeCl4+CH3MgCl→CH3GeCl3+MgCl2

This reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the desired purity of the final product.

化学反応の分析

Methylgermanium trichloride undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, it hydrolyzes to form methylgermanium oxide and hydrochloric acid.

Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups.

Reduction: It can be reduced to form methylgermanium hydride (CH₃GeH₃) using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Synthesis

Methylgermanium trichloride is primarily used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates. This reaction typically involves the interaction of this compound with catechol, leading to the formation of complex organogermanium compounds that have potential applications in various chemical processes .

Semiconductor Industry

In the semiconductor industry, this compound serves as a precursor for germanium-containing thin films. These films are essential for the fabrication of electronic devices, including transistors and photodetectors. The compound can be utilized in chemical vapor deposition (CVD) processes, where it decomposes to deposit germanium on substrates .

Case Study: Thin Film Deposition

- Process : this compound is vaporized and introduced into a reaction chamber alongside hydrogen or other carrier gases.

- Outcome : The germanium films produced exhibit high purity and excellent electrical properties, making them suitable for high-performance electronic applications.

Photochemical Applications

The compound is also involved in photochemical processes, particularly in the adsorption of organo-germanium onto hydrogen-terminated silicon surfaces using xenon excimer light. This method enhances the surface properties of silicon, which is crucial for improving the efficiency of silicon-based devices .

Research and Development

This compound is utilized in various research applications, particularly in studies focused on organometallic chemistry and materials science. Its reactivity allows researchers to explore new pathways for synthesizing germanium-based materials with tailored properties.

Safety and Handling Considerations

Due to its hazardous nature, this compound must be handled with care:

- Corrosive Properties : It can cause severe skin burns and eye damage upon contact.

- Reactivity : The compound reacts violently with water, producing hydrochloric acid and germanium oxides .

- Environmental Impact : It has a high potential for bioaccumulation and should not be released into the environment without proper treatment .

作用機序

The mechanism by which methylgermanium trichloride exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of spirocyclic anionic methylgermanates, it reacts with catechol to form a five-coordinated complex .

類似化合物との比較

Methylgermanium trichloride can be compared with other organogermanium compounds, such as:

Ethylgermanium trichloride (C₂H₅GeCl₃): Similar in structure but with an ethyl group instead of a methyl group.

Phenylgermanium trichloride (C₆H₅GeCl₃): Contains a phenyl group, leading to different reactivity and applications.

Dimethylgermanium dichloride (CH₃)₂GeCl₂: Contains two methyl groups and two chlorine atoms, offering different chemical properties and uses.

This compound is unique due to its specific reactivity and applications in the synthesis of germanium-containing compounds and materials .

生物活性

Methylgermanium trichloride (CH₃GeCl₃), also known as trichloro(methyl)germane, is an organometallic compound that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula CH₉Cl₃Ge and a molecular weight of 200.06 g/mol. It is primarily used as a precursor in the synthesis of various organogermanium compounds and has applications in materials science, particularly in semiconductor technology.

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 993-10-2 |

| Molecular Weight | 200.06 g/mol |

| Density | 1.706 g/mL |

| Boiling Point | 111°C |

| Physical State | Liquid |

| Odor | Chlorine-like |

Safety Information

This compound is classified as highly flammable and corrosive. It can cause severe skin burns and eye damage upon contact, and inhalation of vapors may lead to respiratory issues such as headache and dizziness . Proper handling and safety precautions are essential due to its reactivity with moisture and other substances.

Antitumor Properties

Research has indicated that organogermanium compounds, including this compound, exhibit antitumor properties. A notable study demonstrated that derivatives of methylgermanium could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in malignant cells. For instance, this compound has been shown to enhance the immune response against tumor cells by modulating cytokine production .

The proposed mechanisms by which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Cytokine Modulation : It can influence the production of cytokines, enhancing the immune response against tumors.

- Inhibition of DNA Synthesis : Methylgermanium compounds may interfere with DNA replication in rapidly dividing cells, a common characteristic of cancerous tissues .

Case Studies

- Study on Anticancer Activity : In a controlled study, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to the control group, suggesting its potential as an antitumor agent .

- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while this compound exhibits beneficial biological activities, it also poses risks due to its corrosive nature. Long-term exposure studies indicated potential organ toxicity, underscoring the need for careful dosage management in therapeutic applications .

特性

IUPAC Name |

trichloro(methyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXFMQVSDTSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244032 | |

| Record name | Trichloromethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-10-2 | |

| Record name | Germane, trichloromethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloromethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。